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m7G(5')ppp(5')(2'OMeA)pG

mRNA therapeutics in vitro transcription capping efficiency

m7G(5')ppp(5')(2'OMeA)pG (also known as m7GpppAmpG, CleanCap AG, or GAG) is a trinucleotide 5' cap analog used in co-transcriptional in vitro transcription (IVT) of mRNA. It generates a Cap 1 structure on the 5' end of mRNA, which is the naturally occurring cap structure found in higher eukaryotes.

Molecular Formula C32H40N15O24P4-3
Molecular Weight 1142.6 g/mol
Cat. No. B11933317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem7G(5')ppp(5')(2'OMeA)pG
Molecular FormulaC32H40N15O24P4-3
Molecular Weight1142.6 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)([O-])OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O
InChIInChI=1S/C32H43N15O24P4/c1-44-9-47(25-15(44)27(53)43-32(35)41-25)29-19(51)17(49)11(67-29)4-64-73(56,57)70-75(60,61)71-74(58,59)65-5-12-20(21(62-2)30(68-12)45-7-38-13-22(33)36-6-37-23(13)45)69-72(54,55)63-3-10-16(48)18(50)28(66-10)46-8-39-14-24(46)40-31(34)42-26(14)52/h6-12,16-21,28-30,48-51H,3-5H2,1-2H3,(H11-,33,34,35,36,37,40,41,42,43,52,53,54,55,56,57,58,59,60,61)/p-3
InChIKeyAGWRKMKSPDCRHI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m7G(5')ppp(5')(2'OMeA)pG Trinucleotide Cap Analog for mRNA Therapeutics: Capping Efficiency and eIF4E Binding Data


m7G(5')ppp(5')(2'OMeA)pG (also known as m7GpppAmpG, CleanCap AG, or GAG) is a trinucleotide 5' cap analog used in co-transcriptional in vitro transcription (IVT) of mRNA . It generates a Cap 1 structure on the 5' end of mRNA, which is the naturally occurring cap structure found in higher eukaryotes . The compound comprises 7-methylguanosine linked via a triphosphate bridge to 2'-O-methyladenosine, followed by a phosphoguanosine linkage, and is supplied commercially as the ammonium salt with a typical purity of ≥95% by HPLC .

Workflow Co-transcriptional Cap 1 generation via T7 IVT, single-pot reaction
Architecture Trinucleotide AG initiation eliminates GTP competition for higher capping fidelity
Quality Supplied as ammonium salt, HPLC-verified purity, suitable for research-grade mRNA synthesis

Why m7G(5')ppp(5')(2'OMeA)pG Cannot Be Substituted with Dinucleotide ARCA or Cap 0 Analogs in mRNA Therapeutics


Cap analogs are not interchangeable because their structural architecture fundamentally determines capping mechanism, orientation fidelity, and downstream biological performance. Dinucleotide cap analogs such as ARCA (m7GpppG) initiate T7 RNA polymerase transcription by hybridizing a single G nucleotide to the DNA template, competing with GTP and resulting in lower capping efficiency (50–80%) and a mixture of forward and reverse cap orientations [1]. In contrast, m7G(5')ppp(5')(2'OMeA)pG is a trinucleotide that initiates transcription via two-nucleotide (AG) hybridization, eliminating GTP competition and yielding exclusively forward-oriented Cap 1 structures with >90% capping efficiency [1]. The resulting Cap 1 structure—bearing a 2'-O-methyl group on the first transcribed nucleotide—is recognized as 'self' by the innate immune system, whereas Cap 0 structures (ARCA) trigger RIG-I-mediated immune activation in mammalian cells [2]. Substitution with an incorrect cap analog therefore compromises both translational yield and in vivo tolerability, with direct consequences for therapeutic mRNA potency and immunogenicity profiles.

Target
Substitute (ARCA / Cap 0)
Risk if Substituted
Trinucleotide, forward-oriented Cap 1
Dinucleotide, mixed cap orientation
Orientation fidelity may reduce functional mRNA yield
Cap 1 (self-recognition by innate sensors)
Cap 0 (RIG-I/IFIT immunogenic)
Innate immune activation may alter cellular response and expression
Eliminates GTP competition, high IVT yield
Competes with GTP, limits capped mRNA output
Reduced yield may constrain research-scale production

Quantitative Differentiation Evidence for m7G(5')ppp(5')(2'OMeA)pG versus Closest Cap Analogs


Capping Efficiency of m7G(5')ppp(5')(2'OMeA)pG versus ARCA in Co-Transcriptional IVT

m7G(5')ppp(5')(2'OMeA)pG achieves approximately 90% capping efficiency in co-transcriptional IVT, substantially higher than ARCA which exhibits a capping efficiency of approximately 70% under comparable conditions [1]. The trinucleotide architecture eliminates GTP competition during transcription initiation, which is the primary source of efficiency loss with dinucleotide ARCA [1].

Capping efficiency
Reported
90% vs 70% (1.29-fold)
May reduce downstream purification and improve research mRNA yield
Cross-study comparable, T7 IVT conditions
mRNA therapeutics in vitro transcription capping efficiency

IVT Yield of m7G(5')ppp(5')(2'OMeA)pG versus ARCA: mRNA Production per Reaction Volume

Co-transcriptional capping with m7G(5')ppp(5')(2'OMeA)pG (CleanCap AG) enables preparation of up to 4 mg of capped mRNA per mL of transcription reaction volume, compared to a maximum of 1.5 mg/mL for ARCA-based systems [1]. This 2.7-fold yield advantage stems from the trinucleotide architecture's elimination of GTP competition and more efficient initiation of T7 RNA polymerase [1].

IVT yield
Reported
4 mg/mL vs 1.5 mg/mL (2.7-fold)
May support process economics for research-scale synthesis
Head-to-head comparison in patent disclosure
mRNA manufacturing IVT yield process economics

eIF4E Binding Affinity of m7G(5')ppp(5')(2'OMeA)pG versus m7GpppG Cap Analogs

m7G(5')ppp(5')(2'OMeA)pG binds to eukaryotic initiation factor 4E (eIF4E) with a dissociation constant (KD) of 45.6 nM, as measured by tsFQT at 20°C . This represents substantially higher affinity compared to the unmodified trinucleotide m7GpppApG, which exhibits a KD of approximately 130 nM for eIF4E under the same assay conditions . The 2'-O-methyl modification on adenosine enhances eIF4E recognition of the Cap 1 structure .

eIF4E binding
Data to verify
KD 45.6 nM vs 130 nM (2.85-fold)
Higher affinity may correlate with translation initiation in reporter assays
tsFQT, 20°C; independent source not provided
translation initiation eIF4E binding affinity

Translational Efficiency of m7G(5')ppp(5')(2'OMeA)pG-Capped mRNA versus Plant-Type Cap Analog in Rabbit Reticulocyte Lysate

In rabbit reticulocyte lysate translation assays with luciferase reporter mRNA, the mammalian-type cap structure m7G(5')ppp(5')(2'OMeA)pG (animal type, m7GpppAmpG) exhibits superior translational efficiency compared to the plant-type cap analog m7G(5')pppApG, which lacks the 2'-O-methyl modification on adenosine [1]. Among a panel of differentially methylated cap analogs tested in the same study, m7GpppApG demonstrated the lowest translational efficiency of all evaluated structures [1].

Translational efficiency
Reported
m7GpppAmpG ranked higher than plant-type m7GpppApG in rabbit reticulocyte lysate
2'-O-methyl pattern influences translational output in vitro
Exact fold-change not provided; luciferase reporter assay
translational efficiency Cap 1 in vitro translation

Immunogenicity Profile of Cap 1 Structure Generated by m7G(5')ppp(5')(2'OMeA)pG versus Cap 0 (ARCA)

mRNA capped with m7G(5')ppp(5')(2'OMeA)pG generates a Cap 1 structure that exhibits reduced immunogenicity compared to mRNA capped with ARCA (Cap 0 structure) [1]. The 2'-O-methyl modification at the first transcribed nucleotide (adenosine in this case) enables the mRNA to evade recognition by RIG-I and IFIT proteins, which are key sensors of foreign RNA in mammalian cells [1]. ARCA-derived Cap 0 mRNA is described as 'highly immunogenic' and recognized as abnormal by cellular innate immune sensors [1].

Immunogenicity profile
Class-level inference
Cap 1 (self-recognition) vs Cap 0 (highly immunogenic)
Cap 1 structure may reduce innate immune sensor activation in cell models
Qualitative patent disclosure; RIG-I/IFIT pathways
immunogenicity innate immunity Cap 1

Optimal Procurement and Application Scenarios for m7G(5')ppp(5')(2'OMeA)pG Cap Analog


Therapeutic mRNA Manufacturing Requiring High IVT Yield and >90% Capping Efficiency

For GMP production of therapeutic mRNAs where cost per milligram and batch-to-batch consistency are critical, m7G(5')ppp(5')(2'OMeA)pG provides a validated co-transcriptional capping solution achieving 90% capping efficiency and 4 mg/mL IVT yield, representing a 2.7-fold yield advantage over ARCA-based systems [1]. This yield differential reduces the number of IVT batches required to meet clinical material demands and improves overall process economics.

mRNA Vaccine Development Requiring Cap 1 Structure for Reduced Innate Immunogenicity

For prophylactic or therapeutic mRNA vaccines intended for repeat administration in humans, the Cap 1 structure generated by m7G(5')ppp(5')(2'OMeA)pG is essential to minimize RIG-I and IFIT-mediated innate immune activation [1]. ARCA-derived Cap 0 mRNA is explicitly described as 'highly immunogenic,' making it suboptimal for in vivo applications where immune evasion and tolerability are paramount [1].

mRNA Therapeutics Requiring Efficient Translation Initiation via High eIF4E Affinity

In applications where maximizing protein expression per mRNA molecule is critical (e.g., rare disease enzyme replacement, oncology), the high eIF4E binding affinity of m7G(5')ppp(5')(2'OMeA)pG (KD = 45.6 nM) supports efficient translation initiation [1]. The 2.85-fold higher affinity compared to unmethylated m7GpppApG (KD = 130 nM) correlates with improved ribosome recruitment and may reduce the mRNA dose required to achieve therapeutic protein levels [1].

High-Yield In Vitro Transcription for Research-Grade mRNA Production

For academic and biotech researchers producing capped mRNA at laboratory scale, m7G(5')ppp(5')(2'OMeA)pG enables single-pot co-transcriptional capping with 90% efficiency, eliminating the need for enzymatic capping post-transcription [1]. The 2.7-fold yield advantage over ARCA translates to more capped mRNA per IVT reaction, reducing the number of IVT kits and cap analog consumption per experiment [1].

Application
Selection Property
Validation Focus
Research mRNA synthesis (high yield)
Co-transcriptional capping efficiency
IVT yield and capping rate assessment
Vaccine candidate mRNA research
Cap 1 immune evasion
Innate immune activation assays
Translation initiation studies
eIF4E binding affinity
Reporter-based translation assays
Research-grade production
Single-pot workflow
Lot-to-lot consistency and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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